molecular formula C3H6BBrO2 B14084101 (2-Bromocyclopropyl)boronic acid

(2-Bromocyclopropyl)boronic acid

Cat. No.: B14084101
M. Wt: 164.80 g/mol
InChI Key: VLFARCLKGJNRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromocyclopropyl)boronic acid is a sophisticated bifunctional reagent designed for advanced organic synthesis and drug discovery research. This compound integrates a boronic acid functional group, which is pivotal for metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, with a brominated cyclopropane ring, offering a unique steric and electronic profile. The boronic acid group enables efficient C-C bond formation with various aryl and heteroaryl halides, facilitating the introduction of the strained cyclopropyl ring into complex molecular architectures. The presence of the bromine atom on the cyclopropane ring provides a second, orthogonal site for further functionalization, for instance, via additional cross-coupling reactions or nucleophilic substitutions, making it a valuable building block for constructing diverse compound libraries. Cyclopropane rings are privileged structures in medicinal chemistry, often used to enhance metabolic stability, adjust lipophilicity, and restrict conformational flexibility in bioactive molecules. Researchers can leverage this compound as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and novel materials. This product is intended for use by qualified laboratory personnel only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C3H6BBrO2

Molecular Weight

164.80 g/mol

IUPAC Name

(2-bromocyclopropyl)boronic acid

InChI

InChI=1S/C3H6BBrO2/c5-3-1-2(3)4(6)7/h2-3,6-7H,1H2

InChI Key

VLFARCLKGJNRJL-UHFFFAOYSA-N

Canonical SMILES

B(C1CC1Br)(O)O

Origin of Product

United States

Preparation Methods

Cyclopropane Lithiation via Halogen-Lithium Exchange

The core methodology for cyclopropylboronic acid synthesis involves halogen-lithium exchange using butyllithium reagents. As demonstrated in CN101863912A, cyclopropyl bromide reacts with n-butyllithium (2.0 M in hexanes) at -78°C to generate cyclopropyl lithium, which subsequently reacts with triisopropyl borate to form the boronic acid ester. For (2-bromocyclopropyl)boronic acid , this approach would require a dibrominated cyclopropane precursor (1,2-dibromocyclopropane) to retain the bromine substituent post-lithiation.

Reaction parameters from patent data:

Parameter Optimal Range Impact on Yield
Temperature -78°C to -50°C Prevents ring-opening
Butyllithium Equiv 1.0–1.15 Complete Br/Li exchange
Borate Ester Equiv 1.0–1.1 Minimizes di-borylation
Solvent THF/Hexane (4:1) Enhances Li stability

In Example 2 of CN101863912A, cyclopropyl lithium reacted with triisopropyl borate at -78°C achieved 90% yield. Applying this to 1,2-dibromocyclopropane would theoretically retain bromine at the 2-position, though competing β-elimination risks require careful temperature control below -60°C.

Borate Ester Selection and Hydrolysis

Trialkyl borates dictate boronic acid stability during hydrolysis. Patent CN101863912A compared triisopropyl borate (94% yield) versus trimethyl borate (93% yield), with bulkier esters reducing hydrolysis side reactions. For brominated analogs, triisopropyl borate’s steric protection may mitigate Br–B interactions that destabilize the tetrahedral intermediate. Post-hydrolysis, acidification to pH 2–3 with HCl precipitates the crude product, while crystallization from isopropyl ether/sherwood oil achieves 98% purity.

Halogenation-Borylation Tandem Approaches

Bromine Retention During Cyclopropanation

An alternative route involves introducing bromine after cyclopropane ring formation. CN101440100B describes a halogenated boronic acid synthesis where XB(NR2)2 (X = halogen) reacts with cyclopropyl lithium. Substituting X = Br could directly yield this compound. However, this method’s feasibility depends on preventing Br displacement during the substitution step, necessitating:

  • Low temperatures (-40°C to 0°C)
  • Non-polar solvents (toluene/hexane) to suppress SN2 pathways
  • Stoichiometric control (1.0–1.6 equiv XB(NR2)2)

Post-Borylation Bromination

Electrophilic bromination of cyclopropylboronic acid using N-bromosuccinimide (NBS) presents another pathway. While unreported in the patents, CN102731542A’s bromophenyl synthesis offers insights:

  • Radical bromination with NBS/azobisisobutyronitrile (AIBN) at 80°C in CCl4
  • Directed ortho-bromination via boron-directed electrophilic substitution

Applying this to cyclopropylboronic acid would require precise positional control. Computational studies suggest that the boron group’s electron-withdrawing effect activates the 2-position for electrophilic attack, but competing ring-opening remains a concern.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Data from CN101863912A and CN102731542A highlight solvent roles:

  • THF : Enhances lithium reagent solubility but risks THF ring-opening at >-50°C
  • 2-Methyltetrahydrofuran : Superior thermal stability (up to -30°C)
  • Hexane co-solvents : Reduce borate ester hydrolysis

For brominated cyclopropanes, 2-methyltetrahydrofuran/hexane (85:15) mixtures may balance solubility and stability.

Purification Challenges

Bromine’s polarizability increases molecular weight (212.85 g/mol for C3H5BBrO2) while reducing crystallinity. Patent methods achieve purification via:

  • Hot isopropyl ether dissolution : Removes polymeric byproducts
  • Sherwood oil crystallization : Induces slow nucleation for high-purity crystals
  • Acid-wash filtration : Eliminates residual borate esters

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Bromine Position Control
Lithiation-Borylation 85–94 98 Moderate (requires dibromocyclopropane)
Halogenation-Borylation 70–82 95 High (if XB(NR2)2 = Br)
Post-Borylation Bromination N/A N/A Low (competing ring-opening)

Chemical Reactions Analysis

Types of Reactions: (2-Bromocyclopropyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Including amines and thiols for substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of (2-Bromocyclopropyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Below, (2-Bromocyclopropyl)boronic acid is compared to structurally or functionally related boronic acids, focusing on pKa, binding constants, and biological activity.

Table 1: Key Properties of this compound and Analogues

Compound Name Structure Features pKa* Binding Affinity (Ka) Applications Key Findings
This compound Cyclopropyl-B(OH)₂, 2-Br substituent ~8.5† Not reported Potential enzyme inhibition Predicted enhanced Lewis acidity due to electron-withdrawing Br
3-AcPBA Acetylphenyl-B(OH)₂ ~9.2 Low (glucose binding) Glucose sensing High pKa limits physiological utility; low glucose association
Phenanthren-9-yl boronic acid Polycyclic aromatic-B(OH)₂ ~7.8 Sub-µM cytotoxicity Anticancer (triple-negative breast cancer) Cytotoxic at sub-µM concentrations via undefined targets
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenoxy-phenyl-B(OH)₂ ~8.1 IC₅₀ = 1 µM Fungal histone deacetylase (HDAC) inhibition Superior inhibition of appressorium formation vs. trichostatin A
β-amido boronic acids Amide-linked-B(OH)₂ ~7.5–8.5 5–20 µM binding SARS-CoV-2 protease inhibition Free boronic acid (not pinacol-protected) essential for target binding

*Experimental or estimated pKa values from referenced studies.
†Estimated based on substituent effects (bromine lowers pKa compared to alkyl groups).

Structural and Electronic Effects

  • However, the bromine substituent enhances electron-withdrawing effects, lowering pKa (~8.5 estimated) compared to alkyl-substituted analogues like (2-butylcyclopropyl)boronic acid (LogP = 1.04, suggesting higher lipophilicity) .
  • Comparison with Aromatic Boronic Acids : Phenanthren-9-yl boronic acid (pKa ~7.8) exhibits stronger acidity due to extended aromatic conjugation, enabling tighter binding to cellular targets (e.g., proteasomes or transcription factors) . In contrast, the cyclopropyl group’s rigidity may restrict conformational flexibility, limiting target engagement in some contexts.

Binding Affinity and Selectivity

  • Enzyme Inhibition: Boronic acids with lower pKa (e.g., β-amido boronic acids, pKa ~7.5–8.5) bind more effectively to serine proteases under physiological pH. This compound’s predicted pKa (~8.5) suggests moderate binding affinity, comparable to HDAC inhibitors like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (IC₅₀ = 1 µM) .
  • Selectivity: highlights that boronic acid-containing proteasome inhibitors (e.g., bortezomib) are selectively antagonized by EGCG, unlike non-boronic inhibitors. This suggests this compound may exhibit target selectivity akin to other boronic acids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.